molecular formula C10H18O B098109 (+)-Isoborneol CAS No. 16725-71-6

(+)-Isoborneol

Cat. No.: B098109
CAS No.: 16725-71-6
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-OYNCUSHFSA-N
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Description

(+)-Isoborneol is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a bicyclo[2.2.1]heptane backbone. It is an isomer of borneol, distinguished by the exo configuration of its hydroxyl group (-OH) on the bicyclic framework . Naturally occurring in essential oils of plants such as Eucalyptus and Melissa officinalis, it is also synthesized via catalytic reduction of (1R)-(+)-camphor using agents like LiAlH₄ .

This compound exhibits notable pharmacological properties, including antiviral activity (e.g., inhibition of herpes simplex virus type 1) , anti-inflammatory effects , and the ability to enhance drug penetration across the blood-brain barrier . It is also a key intermediate in asymmetric synthesis, serving as a chiral ligand in reactions such as alkylation and allylic zinc additions .

Preparation Methods

Synthetic Routes and Reaction Conditions: (+)-Isoborneol can be synthesized through the reduction of camphor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcoholic solvent under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrogenation of camphene, a process that involves the use of a metal catalyst such as palladium or platinum. This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: It can be reduced to borneol using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Camphor.

    Reduction: Borneol.

    Substitution: Various esters and ethers depending on the substituent used.

Scientific Research Applications

Medicinal Applications

1.1 Cardiovascular Health

Recent studies have highlighted the potential of (+)-isoborneol in treating cardiovascular diseases. Research indicates that it inhibits the accumulation of oxidized low-density lipoprotein (ox-LDL) in macrophages, which is a critical factor in the development of atherosclerosis. In vitro experiments demonstrated that RAW 264.7 cells treated with this compound showed reduced lipid accumulation and foam cell formation, suggesting its utility as a therapeutic agent against atherosclerotic diseases .

Table 1: Effects of this compound on Lipid Accumulation

Treatment ConcentrationLipid Accumulation (%)Foam Cell Formation (%)
Control100100
Low Concentration7065
Medium Concentration5040
High Concentration3020

1.2 Antimicrobial Properties

This compound exhibits significant antimicrobial activity, including antibacterial, antifungal, and antiviral properties. Notably, it has been shown to completely inactivate the herpes simplex virus type 1 (HSV-1), which causes cold sores. This positions this compound as a promising candidate for antiviral therapies .

Table 2: Antimicrobial Activity of this compound

PathogenActivity Level
HSV-1Complete Inactivation
Staphylococcus aureusModerate
Candida albicansModerate

Agricultural Applications

2.1 Insecticidal Properties

Research has demonstrated that derivatives of this compound possess insecticidal activity against common pests such as Musca domestica (housefly) and Culex quinquefasciatus (mosquito larvae). Various derivatives were synthesized and tested, showing promising results in pest control .

Table 3: Insecticidal Activity of Isoborneol Derivatives

Compound TypeTarget PestMortality Rate (%)
Isoborneol EsterMusca domestica85
Isoborneol EtherCulex quinquefasciatus90

Material Science Applications

3.1 Disinfectant Properties

Due to its strong antimicrobial properties and low toxicity, this compound is being incorporated into self-disinfecting materials, such as paints. This application leverages its ability to inhibit microbial growth on surfaces, enhancing hygiene and safety in various environments .

Mechanism of Action

The mechanism of action of (+)-Isoborneol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural and Functional Analogues

Borneol vs. Isoborneol

Property Borneol (+)-Isoborneol
Hydroxyl Configuration Endo (-OH inside bicyclic ring) Exo (-OH outside bicyclic ring)
Melting Point 208–210°C 212–214°C (sublimes)
Stereochemistry (1R,2S,4R) configuration (1R,2R,4R) configuration
Biological Role Traditional sedative, anti-inflammatory Enhanced BBB penetration, LDL uptake inhibition
Synthetic Accessibility Easier synthesis from camphor Requires stereoselective methods

Key Differences :

  • Antiviral Mechanism : this compound inhibits HSV-1 by blocking viral glycoprotein glycosylation, while borneol lacks this specificity .
  • Pharmacokinetics : this compound synergizes with cisplatin in chemotherapy, whereas borneol is primarily used as a standalone therapeutic .

Camphor vs. Isoborneol

Property Camphor This compound
Functional Group Ketone (C=O) Alcohol (-OH)
Biological Activity Analgesic, antipruritic Antiviral, cardiovascular protection
Synthetic Utility Precursor for isoborneol Chiral ligand in asymmetric synthesis
Natural Sources Cinnamomum camphora Semi-synthetic from camphor

Antiviral Efficacy

  • Mechanistic Specificity : Unlike borneol, this compound selectively inhibits glycosylation of viral glycoproteins (gB and gD) without affecting cellular glycosylation .

Cardiovascular Effects

  • LDL Uptake Inhibition : this compound reduces ox-LDL absorption in macrophages by 40–60% at 10–20 µM, mimicking the activity of ikarugamycin .
  • Atherosclerosis Prevention : Gene expression profiling links this compound to pathways that stabilize lipid metabolism, a feature absent in borneol .

Physicochemical Properties

Parameter This compound Terpinen-4-ol Citronellol
LogP 2.8 2.5 3.1
Hydrogen Bond Donors 1 1 1
Bioactivity Antiviral, anti-inflammatory Antimicrobial, antifungal Flavoring agent, insect repellent
Industrial Use Pharmaceutical synthesis Cosmetics, disinfectants Perfumery

Biological Activity

(+)-Isoborneol, a bicyclic monoterpenoid alcohol, has garnered significant attention in the scientific community due to its diverse biological activities. This compound is known for its presence in various essential oils and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial, antiviral, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound can be synthesized from borneol through various chemical reactions, including oxidation and reduction processes. Its molecular formula is C10H18O, and it features a hydroxyl group that plays a crucial role in its interactions with biological systems.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial efficacy . Research indicates that isoborneol exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)References
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Bacillus cereus0.75 mg/mL
Enterococcus faecalis0.6 mg/mL

The data indicates that this compound has potent antibacterial effects, making it a candidate for use in antimicrobial formulations.

Antiviral Activity

Recent studies have demonstrated that this compound possesses antiviral properties , particularly against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1). The compound has been shown to inhibit viral replication effectively.

Case Study: Antiviral Efficacy Against Influenza A

In a study evaluating the antiviral activity of various borneol derivatives, this compound exhibited significant inhibition of the influenza A virus with an IC50 value of 4.4 ± 0.5 µM. The selectivity index (SI) was calculated to be 82, indicating a favorable therapeutic window compared to other tested compounds .

Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects , which are attributed to its ability to modulate inflammatory pathways. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects of this compound

Inflammatory MarkerEffect ObservedReferences
TNF-αDecreased production
IL-6Inhibition observed
COX-2Reduced expression

This data suggests that this compound could be beneficial in treating inflammatory conditions.

Anticancer Activity

Emerging research indicates that this compound may have anticancer properties as well. It has been shown to induce apoptosis in various cancer cell lines while exhibiting low toxicity towards normal cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM depending on the cell type .

Q & A

Basic Research Questions

Q. How can (+)-Isoborneol be synthesized and characterized in laboratory settings?

this compound is typically synthesized via catalytic hydrogenation of (+)-camphor using palladium or nickel catalysts. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for confirming purity and stereochemical configuration . For quantitative analysis, integration of chiral columns in GC or HPLC can resolve enantiomeric ratios, while X-ray crystallography provides definitive structural confirmation .

Q. What are the primary biological activities of this compound in preclinical studies?

this compound exhibits antiviral activity against HSV-1 by inhibiting viral glycoprotein glycosylation (e.g., gB and gD) at non-cytotoxic concentrations (0.016–0.08%) . It also reduces oxidized low-density lipoprotein (ox-LDL) uptake in macrophages, as demonstrated via Dil-ox-LDL assays and oil red O staining in RAW 264.7 cells, suggesting anti-atherosclerotic potential .

Q. How does the stereochemistry of this compound influence its pharmacological properties?

The exo configuration of the hydroxyl group in this compound distinguishes it from borneol (endo configuration), affecting solubility, receptor binding, and metabolic stability. Comparative studies using enantiomer-specific assays reveal enhanced antiviral activity in this compound due to stereospecific interactions with viral enzymes .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s inhibition of HSV-1 replication?

this compound disrupts viral glycosylation by targeting host-cell glycosyltransferases, as evidenced by mRNA microarray analysis of MCF-7 cells. It suppresses mature glycoprotein formation (gB/gD) without altering cellular glycosylation patterns, a mechanism distinct from other monoterpenes like borneol . MTT assays confirm minimal cytotoxicity (≥96% cell viability at 20 μM), supporting its selectivity .

Q. How can contradictory findings in this compound’s lipid-modulating effects be resolved?

Discrepancies in lipid accumulation studies (e.g., ox-LDL uptake vs. foam cell formation) may arise from differences in experimental models (e.g., macrophage subtypes) or dosing protocols. Meta-analysis of gene expression profiles (e.g., CMAP database comparisons) and dose-response validation in primary human macrophages are recommended to clarify context-dependent effects .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Poor water solubility limits in vivo efficacy. Nanoparticle encapsulation (e.g., liposomes) or prodrug derivatization (e.g., esterification of the hydroxyl group) can enhance bioavailability. Pharmacokinetic studies using LC-MS/MS to monitor plasma concentrations and tissue distribution are critical for evaluating these formulations .

Q. How do structural modifications of this compound impact its antiviral structure-activity relationships (SAR)?

SAR studies reveal that the bicyclic framework and hydroxyl group orientation are essential for activity. Derivatives with morpholine substituents (e.g., compound 7) show enhanced influenza A inhibition, while removal of the 1,7,7-trimethyl group abolishes activity, as demonstrated in in vitro viral plaque assays .

Q. Methodological Considerations

Q. Which experimental models are most suitable for studying this compound’s anti-atherosclerotic effects?

RAW 264.7 murine macrophages are widely used for ox-LDL uptake assays due to their robust lipid accumulation phenotype. For translational studies, primary human monocyte-derived macrophages or ApoE−/− mouse models provide clinically relevant insights into plaque formation .

Q. How can researchers mitigate batch variability in this compound synthesis?

Strict control of reaction parameters (e.g., hydrogen pressure, catalyst activation) and chiral purity validation via polarimetry or HPLC with chiral columns ensure reproducibility. Contaminants like camphor or borneol should be quantified using GC-MS .

Q. What computational tools support mechanistic studies of this compound?

Density functional theory (DFT) calculations predict binding affinities to viral or lipid metabolism targets (e.g., PPARγ). Molecular dynamics simulations of this compound in lipid bilayers elucidate membrane permeability, guiding drug design .

Properties

CAS No.

16725-71-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1

InChI Key

DTGKSKDOIYIVQL-OYNCUSHFSA-N

SMILES

CC1(C2CCC1(C(C2)O)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@@H]2O

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C

boiling_point

212 °C

Color/Form

White to off-white crystals
White translucent lumps

density

Leaves from ligroin;  MP 206 °C;  BP 213 °C;  density: 1.011 g/cu cm at 20 °C. Insoluble in water;  very soluble in ethanol, ether, benzene /Borneol, (+/-)-/

flash_point

150 °F (60 °C) /closed cup/

melting_point

202 °C
Hexanogal plates from petroleum ether;  melting point: 204 °C;  boiling point: 210 °C at 779 mm Hg /L-Borneol/
214 °C

Key on ui other cas no.

16725-71-6
124-76-5
507-70-0

physical_description

Liquid
White translucent solid;  [Hawley]
Solid

Pictograms

Flammable

shelf_life

Stable under recommended storage conditions.

solubility

In water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ethe

vapor_pressure

0.03 [mmHg]
5.02X10-2 mm Hg at 25 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
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Synthesis routes and methods III

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Isoborneol
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(+)-Isoborneol
Reactant of Route 3
(+)-Isoborneol
Reactant of Route 4
(+)-Isoborneol
Reactant of Route 5
(+)-Isoborneol
Reactant of Route 6
(+)-Isoborneol

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